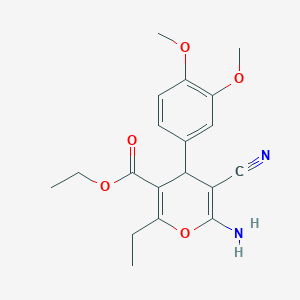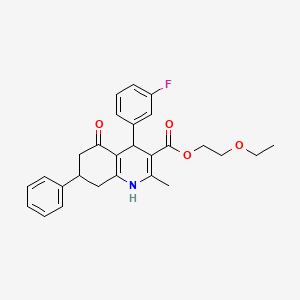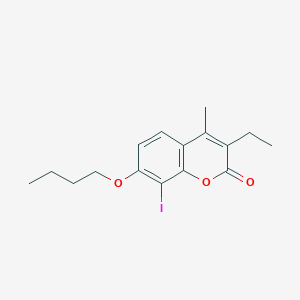![molecular formula C22H36N2O6 B5227651 1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, commonly known as TMB-4, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a selective agonist of the serotonin 5-HT1A receptor and has been found to exhibit anxiolytic and antidepressant-like effects in animal models.
Mechanism of Action
TMB-4 is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor by TMB-4 leads to an increase in the release of serotonin, a neurotransmitter that plays a key role in the regulation of mood and anxiety.
Biochemical and physiological effects:
TMB-4 has been found to exhibit anxiolytic and antidepressant-like effects in animal models. It has been suggested that TMB-4 may modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. TMB-4 has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of TMB-4 is its selective agonist activity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of the 5-HT1A receptor in the regulation of mood and anxiety. However, one limitation of TMB-4 is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of TMB-4. One direction is to further investigate its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study the effects of TMB-4 on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, the development of more water-soluble analogs of TMB-4 may improve its in vivo administration and increase its potential as a therapeutic agent.
In conclusion, TMB-4 is a novel compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of anxiety and depression. Its selective agonist activity for the serotonin 5-HT1A receptor makes it a useful tool for studying the role of the 5-HT1A receptor in the regulation of mood and anxiety. Further research is needed to fully understand the potential of TMB-4 as a therapeutic agent.
Synthesis Methods
The synthesis of TMB-4 involves several steps, including the reaction of 2-tert-butyl-4-methylphenol with ethylene oxide to form 2-(2-tert-butyl-4-methylphenoxy)ethanol, which is then reacted with 1-(2-chloroethyl)-4-methylpiperazine to form TMB-4. The synthesis of TMB-4 has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
TMB-4 has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Animal studies have shown that TMB-4 exhibits anxiolytic and antidepressant-like effects, and it has been suggested that TMB-4 may be a promising candidate for the development of new antidepressant and anxiolytic drugs.
properties
IUPAC Name |
1-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2.C2H2O4/c1-17-6-7-19(18(16-17)20(2,3)4)24-15-14-23-13-12-22-10-8-21(5)9-11-22;3-1(4)2(5)6/h6-7,16H,8-15H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCFFPLXRGIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)


![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)


![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)